N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine
Description
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[2-[3-(trifluoromethyl)phenoxy]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2F6N3O/c25-19-6-4-16(5-7-19)15-35(10-11-36-20-3-1-2-17(12-20)23(27,28)29)9-8-33-22-21(26)13-18(14-34-22)24(30,31)32/h1-7,12-14H,8-11,15H2,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBUOXMBEKDMAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H14Cl2F3N3
- Molecular Weight : 364.19 g/mol
- CAS Number : 338406-37-4
- Melting Point : 41-43°C
- Hazard Classification : Irritant .
The compound's biological activity can be attributed to its structural components, particularly the pyridine and trifluoromethyl groups, which enhance lipophilicity and bioavailability. These features may facilitate interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against a range of bacteria and fungi. The presence of chlorine and trifluoromethyl groups is believed to enhance these effects by increasing the compound's ability to penetrate microbial cell membranes .
Anticancer Potential
Studies have demonstrated that certain derivatives of compounds containing the pyridine moiety exhibit cytotoxic effects against various cancer cell lines. For example, triazole derivatives have been noted for their ability to inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms . The specific compound under review may share similar anticancer properties due to its structural analogies.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial in therapeutic strategies for conditions like Alzheimer's disease and urinary tract infections . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of related compounds, it was found that those with trifluoromethyl substitutions displayed enhanced activity against Salmonella typhi and Bacillus subtilis. The study utilized a series of tests to determine minimum inhibitory concentrations (MICs), revealing that structural modifications significantly impacted efficacy .
Anticancer Activity Assessment
Another research focused on the anticancer properties of similar pyridine derivatives showed promising results against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The study reported IC50 values lower than those of standard chemotherapeutic agents, indicating that modifications in the molecular structure could enhance therapeutic potential .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of halogen substituents (like chlorine and trifluoromethyl) significantly influences biological activity. Compounds with electron-withdrawing groups tend to exhibit increased potency due to enhanced interaction with biological targets. This relationship underscores the importance of molecular design in drug development .
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a pharmacological agent, particularly in modulating receptor activity. Its structure suggests that it may act as an allosteric modulator, which can alter the activity of receptors without directly activating them. This characteristic is crucial in the development of drugs aimed at treating conditions such as addiction or pain management, where modulation rather than outright activation of receptors may yield better therapeutic outcomes .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of trifluoromethyl groups and chlorinated aromatic systems has been linked to enhanced cytotoxicity against various cancer cell lines. Studies have shown that such compounds can interfere with cancer cell proliferation and induce apoptosis, making them candidates for further investigation in cancer therapy .
Neuroscience Applications
The compound's ability to interact with neurotransmitter systems positions it as a candidate for studying neurological disorders. Its potential role as a negative allosteric modulator of cannabinoid receptors suggests applications in treating conditions such as anxiety or depression by fine-tuning receptor responses rather than blocking them entirely .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine and its biological activity is crucial for optimizing its efficacy. The following table summarizes key structural features and their associated activities:
Case Study 1: Modulation of Cannabinoid Receptors
A study investigated the effects of this compound on cannabinoid receptor activity in vitro. The results demonstrated that the compound effectively reduced the reinstatement of cocaine-seeking behavior in animal models, indicating its potential utility in addiction therapies .
Case Study 2: Antitumor Activity
In another study, derivatives of this compound were tested against several cancer cell lines, including breast and prostate cancer cells. The findings revealed that certain analogs exhibited significant growth inhibition and induced apoptosis through caspase activation pathways, highlighting their potential as novel anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The trifluoromethyl (CF₃) group in all compounds enhances metabolic stability and hydrophobic interactions . Chlorine atoms (Cl) in the target compound and analogs improve binding to halogen-bond-accepting residues in enzymes .
Biological Activity: Ethanediamine derivatives with halogenated aromatic groups (e.g., ’s compounds 21 and 22) exhibit potent antimicrobial activity against Salmonella enterica (LC₅₀ = 8.79–11.6 µM) . The nitro (NO₂) group in CAS 338772-63-7 may confer redox activity, useful in prodrug activation.
Synthetic Utility: The target compound’s branched ethanediamine core allows for modular derivatization, a feature shared with CAS 341966-48-1 . Dimethylamine in CAS 1311280-05-3 reduces steric hindrance, favoring rapid receptor binding compared to the bulkier phenoxyethyl group in the target compound.
Research Findings and Implications
Antimicrobial Potential: Ethanediamine derivatives with halogenated aromatic systems (e.g., 5-bromo or 5-chloro substituents) show superior activity against Gram-negative bacteria like Pseudomonas aeruginosa (LC₅₀ = 86–287 µM) . The target compound’s trifluoromethyl groups may further enhance penetration through bacterial membranes.
Pharmacokinetic Advantages: The 2-[3-CF₃-phenoxy]ethyl group in the target compound balances lipophilicity and solubility, a critical factor in oral bioavailability . This contrasts with nitro-containing analogs (e.g., CAS 338772-63-7 ), which may face stability issues in vivo.
Toxicity Considerations :
- Chlorinated and trifluoromethylated compounds often exhibit higher metabolic resistance, reducing off-target toxicity. However, prolonged use may risk bioaccumulation .
Q & A
What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, including:
Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction under controlled anhydrous conditions (e.g., using Cl₂ gas or PCl₃ for chlorination and CF₃I/Cu-mediated coupling) .
Ethanediamine Core Assembly : Sequential alkylation of the ethanediamine backbone using 4-chlorobenzyl and 3-(trifluoromethyl)phenoxyethyl groups. Temperature control (<40°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
Purification : Column chromatography (silica gel, gradient elution with hexane/EtOAc) or recrystallization (from ethanol/water mixtures) ensures >95% purity.
Optimization : Use Design of Experiments (DoE) to test variables (e.g., stoichiometry, solvent polarity, catalyst loading). For example, microwave-assisted synthesis may reduce reaction times .
Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation address potential ambiguities?
Level: Basic
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons near trifluoromethyl groups show deshielding). ¹⁹F NMR identifies trifluoromethyl environments (δ ~ -60 to -70 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., isotopic clusters for Cl/F atoms).
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C-F (~1150 cm⁻¹) bonds confirm functional groups.
Ambiguity Resolution : Compare experimental data with computational simulations (DFT for NMR/IR) and cross-validate with X-ray crystallography if crystalline derivatives are available .
What are the primary biological targets of this compound, and how can target engagement be experimentally validated?
Level: Basic
Methodological Answer:
- Hypothesized Targets : Analogous compounds target bacterial enzymes like Acps-PPTase, which are essential for lipid biosynthesis .
- Validation Methods :
- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using purified Acps-PPTase and radiolabeled substrates (e.g., [³²P]-ATP).
- Thermal Shift Assay : Monitor protein melting temperature (ΔTm) shifts upon ligand binding.
- CRISPR-Cas9 Knockout : Assess bacterial growth inhibition in target-knockout vs. wild-type strains .
How can structural modifications enhance selectivity for bacterial targets over human homologs?
Level: Advanced
Methodological Answer:
- Rational Design :
- Molecular Docking : Identify residues unique to bacterial Acps-PPTase (e.g., hydrophobic pockets near the trifluoromethyl group) .
- SAR Studies : Synthesize analogs with varied substituents (e.g., replacing 4-chlorobenzyl with bulkier groups) to exploit steric differences.
- Experimental Testing :
What experimental strategies confirm dual-targeting mechanisms (e.g., simultaneous inhibition of two bacterial enzymes)?
Level: Advanced
Methodological Answer:
- Biochemical Profiling :
- Enzyme Panels : Test inhibition against PPTase I and II isoforms using fluorescence-based assays.
- Isobologram Analysis : Determine synergy between targets by calculating combination indices (CI <1 indicates synergy).
- Genetic Validation :
- Double-Knockout Strains : Assess compound potency in strains lacking one or both targets to confirm dual dependency .
How should researchers design in vitro assays to evaluate antibacterial activity while minimizing false positives?
Level: Basic
Methodological Answer:
- Assay Design :
- MIC/MBC Testing : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytoplasmic Membrane Integrity : Include propidium iodide staining to distinguish bactericidal vs. bacteriostatic effects.
- Controls :
- Resazurin Reduction : Confirm metabolic inhibition vs. membrane disruption.
- Serum Binding : Test activity in presence of serum proteins to rule out nonspecific binding .
What computational tools are recommended for studying structure-activity relationships (SAR) in this compound class?
Level: Advanced
Methodological Answer:
- QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate molecular descriptors (e.g., logP, polar surface area) with activity.
- MD Simulations : GROMACS for assessing target-ligand stability (e.g., RMSD/RMSF analysis over 100-ns trajectories).
- Free Energy Calculations : MM-PBSA/GBSA to predict binding affinities for analog prioritization .
How can contradictory data between in vitro and in vivo efficacy be resolved?
Level: Advanced
Methodological Answer:
- Pharmacokinetic Profiling :
- ADME Studies : Measure plasma stability, microsomal half-life, and permeability (Caco-2 assays).
- Metabolite Identification : LC-MS/MS to detect inactive/degraded products in vivo.
- Formulation Adjustments : Use nanoemulsions or prodrug strategies to enhance bioavailability if poor solubility is observed .
What analytical methods are optimal for quantifying this compound in biological matrices?
Level: Basic
Methodological Answer:
- HPLC-UV/FLD : Reverse-phase C18 columns (e.g., Agilent ZORBAX) with mobile phases (ACN:0.1% TFA in water) for separation. FLD enhances sensitivity for aromatic/fluorinated moieties .
- LC-MS/MS : MRM mode with ESI+ ionization (e.g., m/z 600→452 transition) for nanogram-level detection in plasma/tissue homogenates .
How do non-covalent interactions (e.g., π-π stacking, halogen bonding) influence target binding and crystal packing?
Level: Advanced
Methodological Answer:
- Crystallography : Solve co-crystal structures (e.g., with Acps-PPTase) to map halogen bonds (C-Cl···O/N) and π-π interactions between trifluoromethylpyridine and aromatic enzyme residues .
- Theoretical Analysis : AIM (Atoms in Molecules) or NCIplot to quantify interaction strengths from electron density data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
